Glucocorticoid receptor agonist-2 Ala-Ala-Mal
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Overview
Description
Glucocorticoid receptor agonist-2 Ala-Ala-Mal is a synthetic compound known for its role in synthesizing anti-inflammatory antibody-drug conjugate (ADC) molecules. It serves as an active reference for ABBV-3373 . This compound is particularly significant in the field of medicinal chemistry due to its potent anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glucocorticoid receptor agonist-2 Ala-Ala-Mal involves multiple steps, including the use of various reagents and catalysts. The detailed synthetic route is proprietary, but it generally involves the coupling of specific amino acids and other organic molecules under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is usually stored at -20°C to protect it from light and maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Glucocorticoid receptor agonist-2 Ala-Ala-Mal undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Glucocorticoid receptor agonist-2 Ala-Ala-Mal has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the synthesis of anti-inflammatory ADC molecules.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: It is explored for its potential therapeutic applications in treating inflammatory diseases.
Industry: The compound is used in the development of new pharmaceuticals and biotechnological products.
Mechanism of Action
Glucocorticoid receptor agonist-2 Ala-Ala-Mal exerts its effects by binding to the glucocorticoid receptor (GR). Upon binding, the receptor undergoes a conformational change, becomes hyperphosphorylated, and dissociates from a multiprotein complex. This activated receptor then translocates to the nucleus, where it regulates the expression of target genes involved in inflammation and immune response .
Comparison with Similar Compounds
Similar Compounds
- Glucocorticoid receptor agonist-1 Ala-Ala-Mal
- Glucocorticoid receptor agonist-3 Ala-Ala-Mal
Uniqueness
Glucocorticoid receptor agonist-2 Ala-Ala-Mal is unique due to its specific structure and high affinity for the glucocorticoid receptor. This makes it particularly effective in synthesizing anti-inflammatory ADC molecules, setting it apart from other similar compounds .
Properties
Molecular Formula |
C47H50F2N4O12 |
---|---|
Molecular Weight |
900.9 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[3-[4-[(1S,2S,4R,6R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-6-yl]phenoxy]anilino]-1-oxopropan-2-yl]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propanamide |
InChI |
InChI=1S/C47H50F2N4O12/c1-24(50-38(58)15-17-53-39(59)12-13-40(53)60)41(61)51-25(2)42(62)52-27-6-5-7-30(18-27)63-29-10-8-26(9-11-29)43-64-37-21-31-32-20-34(48)33-19-28(55)14-16-44(33,3)46(32,49)35(56)22-45(31,4)47(37,65-43)36(57)23-54/h5-14,16,18-19,24-25,31-32,34-35,37,43,54,56H,15,17,20-23H2,1-4H3,(H,50,58)(H,51,61)(H,52,62)/t24-,25-,31-,32-,34-,35-,37+,43+,44-,45-,46-,47+/m0/s1 |
InChI Key |
KRZIDULFZLGQNC-IVNSWYEUSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC(=CC=C1)OC2=CC=C(C=C2)[C@@H]3O[C@@H]4C[C@H]5[C@@H]6C[C@@H](C7=CC(=O)C=C[C@@]7([C@]6([C@H](C[C@@]5([C@@]4(O3)C(=O)CO)C)O)F)C)F)NC(=O)CCN8C(=O)C=CC8=O |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC1=CC(=CC=C1)OC2=CC=C(C=C2)C3OC4CC5C6CC(C7=CC(=O)C=CC7(C6(C(CC5(C4(O3)C(=O)CO)C)O)F)C)F)NC(=O)CCN8C(=O)C=CC8=O |
Origin of Product |
United States |
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